molecular formula C10H9IO B11849661 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11849661
M. Wt: 272.08 g/mol
InChI Key: OFWISBNLDJTVJE-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a ketone group at the 1st position of the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 4-methyl-2,3-dihydro-1H-inden-1-one using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indenones depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ketone group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

    4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.

    5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.

    5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one:

Uniqueness: The presence of the iodine atom in 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and other similar compounds .

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

5-iodo-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

OFWISBNLDJTVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)I

Origin of Product

United States

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